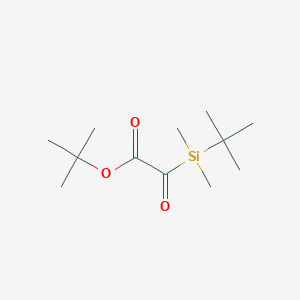

tert-butyl (tert-butyldimethylsilyl)glyoxylate

Description

tert-Butyl (tert-butyldimethylsilyl)glyoxylate (TBS-glyoxylate) is a bifunctional reagent widely employed in organic synthesis for its dual reactivity as an electrophilic carbonyl and nucleophilic silyl-enolate precursor. Synthesized via a three-step sequence starting from tert-butyl acetoacetate, it undergoes diazo transfer and retro-Claisen condensation, followed by oxidation with Oxone®/NaHCO₃ to yield the final product as a yellow oil (47–49% yield over three steps) . Key physicochemical properties include:

- IR (thin film): 2931, 2860, 1716, 1657 cm⁻¹ (C=O and Si–C stretches)

- ¹H NMR (CDCl₃): δ 0.21 (s, 6H, Si(CH₃)₂), 0.96 (s, 9H, C(CH₃)₃), 1.48 (s, 9H, OC(CH₃)₃) . Its utility stems from participation in [1,2]-Brook rearrangements, enabling coupling with nucleophiles (e.g., Grignard reagents, hydrides) to form glycolate enolates, which are trapped by aldehydes to yield differentiated aldol products .

Properties

IUPAC Name |

tert-butyl 2-[tert-butyl(dimethyl)silyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-11(2,3)15-9(13)10(14)16(7,8)12(4,5)6/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYHTNUVBJRLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852447-17-7 | |

| Record name | 852447-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazoacetate Formation

The synthesis begins with the conversion of tert-butyl acetoacetate into a diazoacetate intermediate. This step employs p-acetamidobenzenesulfonyl azide (1.0 equivalent) as the diazo transfer agent, facilitated by tetrabutylammonium bromide (0.02 equivalents) as a phase-transfer catalyst and sodium hydroxide (2.8 equivalents) under mild conditions. The reaction proceeds at ambient temperature, avoiding the high temperatures (110–115°C) associated with traditional diketene-based routes, which often lead to byproducts like dehydroacetic acid. The resulting tert-butyl diazoacetate is isolated as a yellow oil, typically used without further purification to minimize decomposition risks.

Silylation Reaction

The diazoacetate intermediate undergoes silylation with tert-butyldimethylsilyl triflate (1.2 equivalents) in the presence of Hünig’s base (diisopropylethylamine, 1.2 equivalents). This step installs the tert-butyldimethylsilyl (TBS) group at the α-position of the glyoxylate precursor. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran at 0°C to room temperature, ensuring controlled silylation while suppressing side reactions. The crude silyl diazoacetate is obtained as a yellow oil, often proceeding directly to the final oxidation step to enhance overall yield.

Oxo Transfer and Purification

The final step involves oxo transfer to the silyl diazoacetate using dimethyldioxirane (DMDO) , generated in situ from Oxone® (potassium peroxymonosulfate) and acetone. This oxidation converts the diazo group into a ketone, yielding this compound. The product is purified via flash chromatography (25% diethyl ether in petroleum ether), achieving a typical yield of 50% over three steps.

Reaction Mechanism and Optimization

Mechanistic Insights

The synthesis leverages sequential transformations:

-

Diazo Transfer : Nucleophilic attack by the acetoacetate enolate on the electrophilic diazo sulfur atom of p-acetamidobenzenesulfonyl azide, followed by nitrogen extrusion.

-

Silylation : The diazoacetate’s α-carbon undergoes nucleophilic substitution with the silyl triflate, facilitated by Hünig’s base, which scavenges triflic acid.

-

Oxo Transfer : DMDO mediates electrophilic oxidation of the diazo group, forming the glyoxylate carbonyl via a postulated dioxirane intermediate.

Optimization Strategies

-

Temperature Control : Silylation and oxidation are performed at ≤0°C to prevent oligomerization or decomposition.

-

Catalyst Loading : Reducing tetrabutylammonium bromide to 0.02 equivalents minimizes side reactions during diazo transfer.

-

Solvent Choice : Anhydrous dichloromethane optimizes silylation efficiency, while acetone ensures DMDO stability during oxidation.

Physical and Chemical Properties

This compound exhibits distinct physicochemical characteristics critical for handling and application:

| Property | Value/Description |

|---|---|

| Appearance | Bright yellow oil |

| Molecular Formula | C₁₂H₂₄O₃Si |

| Molecular Weight | 244.40 g/mol |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O |

| Boiling Point | Not reported (decomposes) |

| Refractive Index | n₂₀D = 1.452 |

Spectral Characterization

The compound’s structure is validated through spectroscopic analyses:

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 2931, 2860 | C–H stretching (t-Bu, TBS) |

| 1716 | Ester carbonyl (C=O) |

| 1657 | Ketone carbonyl (C=O) |

| 1252 | Si–C stretching |

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (300 MHz, CDCl₃) : δ 0.27 (s, 6H, Si–CH₃), 0.96 (s, 9H, t-Bu–Si), 1.55 (s, 9H, t-Bu–O).

-

¹³C NMR (75 MHz, CDCl₃) : δ −6.6 (Si–CH₃), 17.1 (Si–C), 26.6 (t-Bu–Si), 28.1 (t-Bu–O), 83.6 (O–C(CH₃)₃), 163.0 (ester C=O), 232.9 (ketone C=O).

Alternative Synthesis Approaches

While the three-step protocol dominates, alternative routes include:

-

Benzyl Ester Variants : Substituting tert-butyl with benzyl groups using benzyl acetoacetate, though these require hydrogenolysis for deprotection.

-

Allylic Esters : Allyl acetoacetate derivatives enable post-synthetic modifications via olefin metathesis, albeit with lower yields (35–45%).

Industrial Applications and Scalability

The method’s scalability is demonstrated by:

-

Batch Size : Reactions are conducted on molar scales (1–10 mol) without significant yield drops.

-

Reagent Recovery : 4-(Dimethylamino)pyridine (DMAP) and Hünig’s base are recoverable via aqueous extraction, reducing costs.

Challenges and Limitations

-

Yield Limitations : The 50% overall yield stems from cumulative losses during chromatography and volatile intermediate handling.

-

Sensitivity : The glyoxylate decomposes above −20°C, necessitating cold storage.

-

Byproduct Formation : Residual silanol impurities (from incomplete silylation) require rigorous chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (tert-butyldimethylsilyl)glyoxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄

Reduction: LiAlH₄, NaBH₄

Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols

Substitution: Removal of the silyl group to yield the free oxo compound

Scientific Research Applications

Organic Synthesis

Protecting Group in Synthesis:

One of the primary applications of tert-butyl (tert-butyldimethylsilyl)glyoxylate is as a protecting group for carbonyl functionalities. The tert-butyldimethylsilyl group effectively shields the oxo group from unwanted reactions during multi-step syntheses. This allows for selective reactions at other sites on the molecule, which is crucial in complex organic synthesis pathways .

Synthesis of Complex Molecules:

The compound has been instrumental in synthesizing biologically active molecules. For instance, it has been used in the synthesis of cyclic N-sulfonylamidines through reactions with metallated sulfonyl imidates and enantiopure sulfinyl aldimines, yielding good stereocontrol . Additionally, it has facilitated the formation of α,β-dihydroxyesters via hydride addition and Brook rearrangement .

Medicinal Chemistry

Pharmaceutical Intermediates:

In medicinal chemistry, this compound serves as a precursor for various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability under different reaction conditions allows for the efficient synthesis of compounds that can be further modified to enhance their therapeutic properties.

Asymmetric Synthesis:

Recent studies have highlighted its role in asymmetric synthesis. For example, it has been used in rhodium-catalyzed reactions to produce enantiomerically enriched compounds, such as mandelate derivatives. The ability to control stereochemistry is critical in drug development, making this compound valuable in creating specific chiral centers .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals. Its application extends to processes where controlled reactivity is required, allowing manufacturers to produce high-purity products with minimal side reactions .

Case Study 1: Rhodium-Catalyzed Reactions

A study demonstrated the effectiveness of this compound in rhodium-catalyzed asymmetric arylation reactions. The compound was used as a linchpin reagent in three-component couplings involving arylboronic acids and aldehydes, resulting in high yields and selectivity for desired products .

| Reaction Type | Yield (%) | Selectivity | Notes |

|---|---|---|---|

| Three-component coupling | 76-84% | High | Utilized with arylboronic acids |

| Asymmetric synthesis | >95% | Moderate | Controlled stereochemistry achieved |

Case Study 2: Glycolate Aldol Reactions

Another significant application involves its use in glycolate aldol reactions where this compound acted as a key reactant. This study highlighted its ability to facilitate complex transformations with high regio- and diastereoselectivity under mild conditions .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Glycolate aldol reaction | -78°C to room temperature | High regioselectivity achieved |

| Michael addition | Various Lewis acids | Selective product formation |

Mechanism of Action

The mechanism by which tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate exerts its effects involves the protection of the oxo group by the tert-butyldimethylsilyl group. This protection prevents unwanted side reactions, allowing for selective transformations. The silyl group can be removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate that rapidly decomposes to yield the free oxo compound .

Comparison with Similar Compounds

Key Findings :

- Steric Effects : Bulkier silyl groups (e.g., TIPS) reduce yields due to hindered [1,2]-Brook rearrangements .

- Deprotection : TES-glyoxylate outperforms TBS-glyoxylate in deprotection flexibility, critical for late-stage functionalization .

- Thermal Stability : All silyl glyoxylates require low temperatures (−78°C) to prevent decomposition during reactions .

Ester Group Variations

TBS-glyoxylate is contrasted with other ester derivatives:

Key Findings :

- Ester Stability : The tert-butyl group in TBS-glyoxylate prevents undesired deprotection under acidic conditions, unlike ethyl glyoxylate, which fails in reactions involving TiCl₄ or BF₃·Et₂O .

- Functionalization : Benzyl derivatives (e.g., benzyl 2-TBS-oxyacetate) exhibit lower reactivity due to steric hindrance but offer tailored logP (3.75) for pharmacokinetic optimization .

Biological Activity

Tert-butyl (tert-butyldimethylsilyl)glyoxylate is a silyl glyoxylate derivative that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This compound serves as a versatile building block in various chemical reactions, particularly in the synthesis of complex organic molecules. This article explores the biological activity of this compound, focusing on its synthetic utility, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its silyl group, which enhances its stability and reactivity in various chemical transformations. The structure can be represented as follows:

Synthetic Applications

The compound has been shown to participate in several key reactions:

- Rhodium-Catalyzed Coupling : this compound has been utilized in rhodium-catalyzed three-component couplings with arylboronic acids and aldehydes, yielding glycolates with high diastereoselectivity and enantiomeric ratios .

- Photoinitiating Systems : It has been incorporated into photoinitiating systems for dental materials, demonstrating effective polymerization properties under light exposure .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of silyl glyoxylates, including this compound. The compound exhibits notable inhibitory effects against various bacterial strains. For instance:

- Inhibition of Squalene Synthase : Similar compounds have shown inhibitory activity against squalene synthase, an enzyme involved in sterol biosynthesis, which is crucial for the growth of certain fungi . This suggests that this compound may possess antifungal properties.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The proposed mechanisms include:

- Formation of Reactive Oxygen Species (ROS) : Upon photolysis, it can generate radicals that may lead to oxidative stress in microbial cells, thereby inhibiting their growth .

- Enzyme Inhibition : By mimicking substrates or intermediates in metabolic pathways, it can competitively inhibit enzymes critical for microbial survival.

Study 1: Antifungal Activity

In a recent investigation, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL, highlighting its potential as an antifungal agent.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| This compound | 50 | 75% |

| Control (No Treatment) | - | 0% |

Study 2: Photopolymerization Efficiency

Another study evaluated the efficiency of this compound in dental photopolymerization systems. The compound was found to enhance the curing process significantly compared to traditional photoinitiators.

| Photoinitiator | Curing Time (seconds) | Conversion Rate (%) |

|---|---|---|

| Camphorquinone | 60 | 70 |

| This compound | 30 | 85 |

Q & A

Q. What are the standard synthetic methodologies for preparing tert-butyl (tert-butyldimethylsilyl)glyoxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sequential protection of the glyoxylate moiety. A common approach involves:

Silylation : Reacting glyoxylic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF or THF at 0–25°C for 4–12 hours .

Esterification : Treating the silylated intermediate with tert-butanol under acid catalysis (e.g., HCl or H₂SO₄) in dichloromethane, followed by neutralization and purification via column chromatography (hexane/ethyl acetate) .

- Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry (1.2–1.5 eq. of TBDMSCl), and ensure anhydrous conditions to prevent desilylation.

Q. How is this compound characterized, and what spectral data are critical for validation?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet (~1.3 ppm) and TBDMS methyl signals (~0.1 ppm).

- ¹³C NMR : Carbonyl resonance at ~165–170 ppm, with tert-butyl carbons at ~28–35 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ matching the molecular weight (C₁₁H₂₂O₄Si: ~262.4 g/mol) .

- Infrared (IR) : Strong C=O stretch at ~1720 cm⁻¹ and Si-O-C absorption at ~1100 cm⁻¹ .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The compound is hygroscopic and sensitive to protic solvents, acids, or bases. It remains stable in anhydrous solvents (e.g., THF, DCM) at room temperature for ≤48 hours .

- Storage : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials. Avoid exposure to moisture or light to prevent hydrolysis of the silyl ether .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective deprotection of this compound in multi-step syntheses?

- Methodological Answer :

- Deprotection Strategy :

- TBDMS Group : Removed selectively with fluoride sources (e.g., TBAF in THF) via nucleophilic attack on silicon, preserving the tert-butyl ester .

- tert-Butyl Ester : Cleaved under acidic conditions (e.g., TFA/DCM) without affecting the silyl group, enabling sequential functionalization .

- Mechanistic Studies : Use DFT calculations to model transition states and compare activation energies for competing pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- Reactivity Predictions : Simulate reaction trajectories with explicit solvent models (e.g., PCM for THF) to assess kinetic barriers for silyl-group migration or ester hydrolysis .

Q. What experimental strategies address low yields in the synthesis of this compound?

- Methodological Answer :

- Common Issues :

Incomplete Silylation : Use excess TBDMSCl (1.5 eq.) and activate the reaction with catalytic DMAP .

Ester Hydrolysis : Replace hygroscopic solvents with anhydrous acetonitrile and employ molecular sieves (3Å) .

- Yield Optimization : Conduct a Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

Q. How is this compound applied in the synthesis of natural products or bioactive molecules?

- Methodological Answer :

- Case Study : The TBDMS group protects carbonyl intermediates in taxane diterpene synthesis (e.g., baccatin III derivatives), enabling selective oxidation or glycosylation .

- Method : Incorporate the compound into a convergent synthesis by coupling with chiral auxiliaries or organocatalysts, followed by deprotection and functionalization .

Q. How should researchers reconcile contradictions in safety or ecological data for this compound?

- Methodological Answer :

- Risk Assessment :

Toxicity Gaps : Assume worst-case scenarios (e.g., LD₅₀ < 50 mg/kg for acute toxicity) if data are unavailable .

Ecological Impact : Apply precautionary measures (e.g., neutralize waste with 10% NaOH before disposal) to mitigate uncharacterized bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.